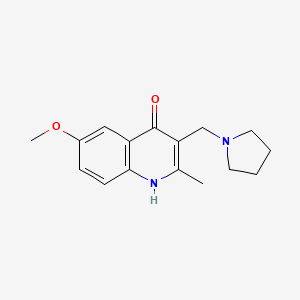![molecular formula C27H31N5O5S B15033596 1-(4-Methoxyphenyl)-4-{2-nitro-5-[4-(phenylsulfonyl)piperazin-1-yl]phenyl}piperazine](/img/structure/B15033596.png)
1-(4-Methoxyphenyl)-4-{2-nitro-5-[4-(phenylsulfonyl)piperazin-1-yl]phenyl}piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{5-[4-(BENZENESULFONYL)PIPERAZIN-1-YL]-2-NITROPHENYL}-4-(4-METHOXYPHENYL)PIPERAZINE is a complex organic compound featuring a piperazine ring substituted with benzenesulfonyl and nitrophenyl groups
Preparation Methods
The synthesis of 1-{5-[4-(BENZENESULFONYL)PIPERAZIN-1-YL]-2-NITROPHENYL}-4-(4-METHOXYPHENYL)PIPERAZINE typically involves multi-step organic reactions. The process begins with the preparation of the piperazine ring, followed by the introduction of the benzenesulfonyl and nitrophenyl groups under controlled conditions. Industrial production methods may involve optimizing reaction conditions to maximize yield and purity, such as adjusting temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions, leading to the formation of nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The benzenesulfonyl group can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles. Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-{5-[4-(BENZENESULFONYL)PIPERAZIN-1-YL]-2-NITROPHENYL}-4-(4-METHOXYPHENYL)PIPERAZINE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1-{5-[4-(BENZENESULFONYL)PIPERAZIN-1-YL]-2-NITROPHENYL}-4-(4-METHOXYPHENYL)PIPERAZINE exerts its effects involves interactions with molecular targets such as enzymes or receptors. The benzenesulfonyl and nitrophenyl groups can interact with active sites on enzymes, potentially inhibiting their activity or altering their function. The piperazine ring may also play a role in stabilizing the compound’s binding to its targets.
Comparison with Similar Compounds
Similar compounds include other piperazine derivatives with different substituents. For example:
- 1-{4-(BENZENESULFONYL)PIPERAZIN-1-YL}-2-NITROBENZENE
- 1-{4-(BENZENESULFONYL)PIPERAZIN-1-YL}-4-METHOXYBENZENE These compounds share structural similarities but differ in the position and nature of their substituents, which can affect their chemical reactivity and biological activity. The unique combination of benzenesulfonyl, nitrophenyl, and methoxyphenyl groups in 1-{5-[4-(BENZENESULFONYL)PIPERAZIN-1-YL]-2-NITROPHENYL}-4-(4-METHOXYPHENYL)PIPERAZINE distinguishes it from other piperazine derivatives and contributes to its specific properties and applications.
Properties
Molecular Formula |
C27H31N5O5S |
|---|---|
Molecular Weight |
537.6 g/mol |
IUPAC Name |
1-[5-[4-(benzenesulfonyl)piperazin-1-yl]-2-nitrophenyl]-4-(4-methoxyphenyl)piperazine |
InChI |
InChI=1S/C27H31N5O5S/c1-37-24-10-7-22(8-11-24)28-13-15-30(16-14-28)27-21-23(9-12-26(27)32(33)34)29-17-19-31(20-18-29)38(35,36)25-5-3-2-4-6-25/h2-12,21H,13-20H2,1H3 |
InChI Key |
DWUHSWXKZJNQCV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C3=C(C=CC(=C3)N4CCN(CC4)S(=O)(=O)C5=CC=CC=C5)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5E)-5-[4-(benzyloxy)-3-methoxy-5-(prop-2-en-1-yl)benzylidene]-1-(4-ethoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B15033513.png)

![3-[(5Z)-5-({2-[4-(3-chlorophenyl)piperazin-1-yl]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}methylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B15033524.png)
![(5Z)-5-({3-[3-methyl-4-(3-methylbutoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B15033539.png)
![dimethyl 2,6-dimethyl-4-[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B15033544.png)
![4-{[(3-Methoxyphenoxy)acetyl]amino}benzamide](/img/structure/B15033545.png)
![3-{(3E)-2-(4-chlorophenyl)-3-[hydroxy(phenyl)methylidene]-4,5-dioxopyrrolidin-1-yl}propanoic acid](/img/structure/B15033559.png)
![N-[2-methoxy-4-({[4-(propan-2-yl)phenoxy]acetyl}amino)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B15033574.png)
![3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-[(4-methylbenzyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15033580.png)
![(3-Bromophenyl)(4-{4-nitro-3-[(1-phenylethyl)amino]phenyl}piperazin-1-yl)methanone](/img/structure/B15033586.png)
![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-[(2-nitrophenyl)sulfonyl]piperazine](/img/structure/B15033605.png)
![4-methyl-N-[(5Z)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide](/img/structure/B15033607.png)
![3-[(4-ethoxybenzyl)sulfanyl]-5-methyl-4H-1,2,4-triazole](/img/structure/B15033618.png)
![2-hydrazino-3-(4-methylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B15033619.png)
